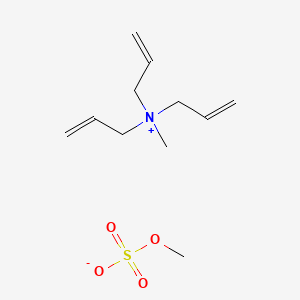![molecular formula C14H11ClFN3O4S B579535 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate CAS No. 16740-78-6](/img/structure/B579535.png)
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of p-fluoroaniline. This involves treating p-fluoroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
[ \text{p-Fluoroaniline} + \text{HNO}_2 \rightarrow \text{p-Fluorobenzenediazonium chloride} ]
-
Coupling Reaction: : The diazonium salt is then coupled with 3-methylbenzothiazole in an alkaline medium to form the azo compound.
[ \text{p-Fluorobenzenediazonium chloride} + \text{3-Methylbenzothiazole} \rightarrow \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} ]
-
Formation of Perchlorate Salt: : The final step involves the formation of the perchlorate salt by treating the azo compound with perchloric acid.
[ \text{2-[(P-Fluorophenyl)azo]-3-methylbenzothiazole} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Reduction typically yields p-fluoroaniline and 3-methylbenzothiazole.
Substitution: Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is primarily based on its ability to undergo reversible changes in its structure in response to changes in pH. This property makes it useful as a pH indicator. The compound can also interact with biological molecules, leading to changes in their structure and function, which is the basis for its applications in biology and medicine.
Comparison with Similar Compounds
Similar Compounds
- 2-[(P-Chlorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Bromophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 2-[(P-Methylphenyl)azo]-3-methyl-benzothiazolium perchlorate
Comparison
- 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs.
- The fluorine atom enhances the compound’s stability and can influence its interactions with other molecules, making it particularly useful in specific applications where these properties are desired.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFISNZUZAEJCD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)


![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)




![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
![1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)](/img/new.no-structure.jpg)
